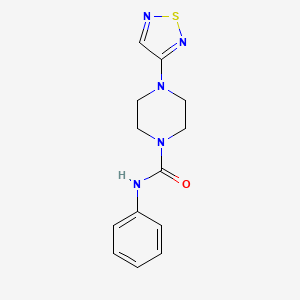![molecular formula C20H20F3N3O B6440512 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2549054-52-4](/img/structure/B6440512.png)
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound with intriguing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis route. Typically, the process starts with the formation of the pyrrole ring, followed by the incorporation of the pyridinyl and trifluoromethylphenyl groups. The reactions often involve condensation, cyclization, and coupling steps under controlled conditions.
Industrial Production Methods: While there are no widely adopted industrial methods for this specific compound, industrial production could involve the scaling up of the laboratory synthesis process. Optimizing reaction conditions, using catalysts, and ensuring the purity of reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and pyridine rings, leading to various oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group, though these are typically more challenging due to the stability of the CF3 group.
Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution (SNAr) on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction processes.
Strong bases or nucleophiles for substitution reactions.
Major Products Formed: Depending on the reaction conditions, major products can include oxidized pyrrole derivatives, reduced trifluoromethylphenyl derivatives, and various substituted products on the pyridine ring.
Scientific Research Applications
Chemistry:
The unique structure of the compound makes it a valuable subject for studies on heterocyclic chemistry and aromatic substitution reactions.
It can serve as a precursor for synthesizing other complex molecules.
Biology and Medicine:
Potential use in medicinal chemistry for developing novel therapeutic agents.
Investigated for its activity against specific biological targets due to its structural similarity to known bioactive compounds.
Industry:
Can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Research is ongoing to explore its applications in material science and polymer chemistry.
Mechanism of Action
The compound's biological activity is thought to be mediated through its interaction with specific molecular targets. Its structure suggests it may bind to particular enzymes or receptors, influencing their activity and leading to various biochemical effects. The pyridine and pyrrole rings are likely involved in these interactions, possibly through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
1-[5-(Pyridin-2-yl)-tetrahydro-1H-pyrrol-3-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one: A structurally similar compound with a reduced pyrrole ring.
1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one: A regioisomer with the substitution at a different position on the pyrrole ring.
Uniqueness: This compound's uniqueness lies in its octahydropyrrolo[3,4-b]pyrrol ring system, which provides distinct steric and electronic properties, differentiating it from its close analogs. These differences can lead to varied biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O/c21-20(22,23)16-5-3-4-14(10-16)11-19(27)26-9-7-15-12-25(13-17(15)26)18-6-1-2-8-24-18/h1-6,8,10,15,17H,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVJXBYKJUAHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B6440429.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B6440437.png)
![2-(benzyloxy)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B6440446.png)
![3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6440454.png)

![3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6440461.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6440462.png)
![1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440473.png)
![3-(3-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440482.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B6440491.png)
![7-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6440503.png)
![4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B6440508.png)
![N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440517.png)
![2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B6440522.png)
